![molecular formula C13H24Br2N2O2 B6285948 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95% CAS No. 1174207-75-0](/img/structure/B6285948.png)
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate; 95%
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Overview
Description
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is a chemical compound with a piperazine moiety. Piperazines are important due to their many pharmacological properties . The compound is related to 1-(2-Methoxyphenyl)piperazine, which is a product that can be found in laboratories and chemical industries .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis route for 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is not available in the retrieved information.Scientific Research Applications
Neuroreceptor Imaging
This compound has been utilized in the synthesis of macrocyclic appended piperazines for 5-HT1A neuroreceptor imaging . The visualization of these receptors is crucial for managing and treating neurological disorders. The compound forms metal complexes with Gd3+, Eu3+, and Ga3+ that serve as brain imaging agents for modalities like PET, SPECT, or MRI .
Radiopharmaceuticals
As part of radiopharmaceutical development, the compound is involved in the synthesis of ligands that bind to CNS receptors in vivo. This is significant for understanding the pathophysiology of various neurological and psychiatric disorders, aiding in their diagnosis and treatment .
Molecular Modelling
The compound is used in molecular modelling studies, particularly in homology modelling and docking studies. These studies are essential for designing drugs that target specific receptors in the central nervous system, such as the 5-HT1A receptor .
Synthesis of Functionalized Compounds
It serves as a precursor in the synthesis of functionalized compounds. For instance, it’s used to prepare cyclic amine substituted Tröger’s base derivatives and functionalized bis(mercaptoimidazolyl)borates, which have applications in chemical biology .
Organic Electronics
Derivatives of this compound have been researched for their potential in organic electronics. They have been used to achieve high conductivity in coevaporated thin films, which is promising for various organic electronic devices .
Chemical Biology & Medicinal Chemistry
In medicinal chemistry, the compound is a key intermediate for the development of new therapeutic agents. Its versatility allows for the creation of a wide range of bioactive molecules with potential applications in disease treatment .
Future Directions
The future directions for research on this compound could include elucidating its specific synthesis route, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Further studies could also explore its potential applications in various fields, such as pharmaceuticals, due to the pharmacological properties of piperazine derivatives .
Mechanism of Action
Target of Action
It is known that the compound is a precursor in the synthesis of urapidil , an antihypertensive drug. Urapidil acts as an α-blocker and a 5HT-1A receptor agonist . The α-blocker activity results in the lowering of peripheral blood pressure without affecting the heart rate or intracranial blood pressure . The activation of the 5HT-1A receptor results in central antihypertensive activity .
Mode of Action
Urapidil, for instance, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
As a precursor to urapidil, it may be involved in the regulation of blood pressure through the α-blocker and 5ht-1a receptor agonist activities of urapidil .
Pharmacokinetics
Urapidil has a rapid onset of action and is used in various dosage forms including injections, oral capsules, and eye drops .
Result of Action
As a precursor to urapidil, it may contribute to the lowering of peripheral blood pressure and central antihypertensive activity of urapidil .
Action Environment
It’s worth noting that the synthesis of urapidil from this compound involves a reaction catalyzed by yb(otf)3 in acetonitrile , suggesting that the reaction environment can influence the efficiency of the synthesis process.
properties
IUPAC Name |
1-(2-methoxyphenyl)-2,2-dimethylpiperazine;hydrate;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2BrH.H2O/c1-13(2)10-14-8-9-15(13)11-6-4-5-7-12(11)16-3;;;/h4-7,14H,8-10H2,1-3H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXFNLMXTHMAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C2=CC=CC=C2OC)C.O.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate |
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